Methyl 4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate
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Overview
Description
Methyl 4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate is a chemical compound belonging to the class of pyrrolopyrimidines. These compounds are characterized by their fused pyrrole and pyrimidine rings, which are significant in various scientific and industrial applications due to their unique structural and chemical properties.
Mechanism of Action
Target of Action
Methyl 4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate is a chemical compound that has been used in the field of medicinal chemistry. It serves as a scaffold for developing potent kinase inhibitors . Kinases are proteins that play a crucial role in cell signaling, growth, and division. They work by adding a phosphate group to other proteins, which can activate or deactivate these proteins to influence cell processes .
Mode of Action
This prevents the kinase from adding a phosphate group to other proteins, thereby disrupting the signaling pathways that rely on these phosphorylation events .
Biochemical Pathways
This compound, as a kinase inhibitor, affects various biochemical pathways. By inhibiting kinases, it disrupts the signaling pathways that control cell growth and division. This can lead to the inhibition of cell proliferation, which is particularly useful in the context of cancer therapy, where uncontrolled cell growth is a key problem .
Result of Action
The molecular and cellular effects of this compound’s action largely depend on the specific kinases it inhibits. Generally, kinase inhibitors like this compound can halt cell proliferation, induce apoptosis (programmed cell death), and prevent angiogenesis (the formation of new blood vessels), all of which are beneficial in treating diseases like cancer .
Biochemical Analysis
Biochemical Properties
Pyrrolopyrimidine derivatives, to which this compound belongs, have been shown to interact with various enzymes and proteins . These interactions often involve electrophilic substitution reactions, including nucleophilic aromatic substitution .
Cellular Effects
Some pyrrolopyrimidine derivatives have shown to inhibit the growth and proliferation of cancer cells . They may also influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrrolopyrimidines can interfere with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway, which is involved in cell division, death, and tumor formation processes .
Dosage Effects in Animal Models
Some pyrrolopyrimidine derivatives have shown efficacy in CIA and AIA models .
Metabolic Pathways
Pyrrolopyrimidines are known to be involved in one-carbon (1C) metabolism, which encompasses folate-mediated 1C transfer reactions and related processes, including nucleotide and amino acid biosynthesis, antioxidant regeneration, and epigenetic regulation .
Transport and Distribution
It is crucial to strictly adhere to relevant transportation and usage regulations when handling and transporting this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate typically involves multiple steps, starting with the formation of the pyrrolopyrimidine core. One common method includes the reaction of a suitable pyrrole derivative with a chloro-substituted pyrimidine under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Catalysts and specific reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the methyl group to a carboxylic acid derivative.
Reduction: Reduction of the pyrimidine ring to form different derivatives.
Substitution: Replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution reactions often involve nucleophiles and suitable solvents.
Major Products Formed: The major products formed from these reactions include various derivatives of the pyrrolopyrimidine core, which can be further modified for specific applications.
Scientific Research Applications
Chemistry: In chemistry, Methyl 4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential biological activities. It may serve as a precursor for the development of new drugs or as a tool in biochemical assays.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of kinase inhibitors. These inhibitors can be used to target specific enzymes involved in disease processes, making them valuable in the treatment of conditions such as cancer.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Comparison with Similar Compounds
4-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine: A closely related compound without the carboxylate group.
Methyl 7-tosyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate: Another pyrrolopyrimidine derivative with a tosyl group.
Uniqueness: Methyl 4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate is unique due to its specific substitution pattern and the presence of the carboxylate group, which influences its reactivity and biological activity.
Properties
IUPAC Name |
methyl 4-chloro-7-methylpyrrolo[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-13-6(9(14)15-2)3-5-7(10)11-4-12-8(5)13/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKNGJFYCSWIRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1N=CN=C2Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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